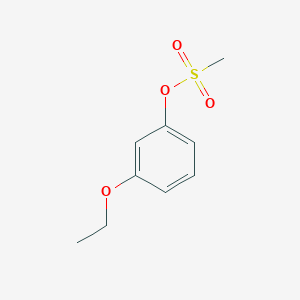

3-Ethoxyphenyl methanesulfonate

Description

3-Ethoxyphenyl methanesulfonate (CAS: Not explicitly provided in evidence) is a methanesulfonate ester derivative featuring a 3-ethoxyphenyl substituent. Methanesulfonate esters are widely utilized in organic synthesis as alkylating agents or intermediates due to their reactivity as leaving groups. The ethoxy group (-OCH2CH3) on the phenyl ring distinguishes this compound from simpler derivatives like methyl methanesulfonate (MMS) or ethyl methanesulfonate (EMS). This structural modification may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

(3-ethoxyphenyl) methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4S/c1-3-12-8-5-4-6-9(7-8)13-14(2,10)11/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDCVYANMCNPTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxyphenyl methanesulfonate typically involves the reaction of 3-ethoxyphenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature. The reaction mixture is then worked up by extraction and purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxyphenyl methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can be involved in redox reactions depending on the reagents used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield an amine derivative of the phenyl ring.

Scientific Research Applications

3-Ethoxyphenyl methanesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used in the modification of biomolecules for studying biological processes.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxyphenyl methanesulfonate involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This property is exploited in various synthetic applications to introduce different functional groups onto the phenyl ring.

Comparison with Similar Compounds

Comparison with Similar Methanesulfonate Esters

Structural and Reactivity Differences

Key Compounds Compared :

Structural Impact :

- Substituent Effects : The ethoxyphenyl group introduces steric bulk and electron-donating properties compared to smaller alkyl groups (methyl, ethyl). This may reduce nucleophilic reactivity in alkylation reactions but enhance stability in acidic or aqueous conditions.

- Leaving Group Potential: Methanesulfonate esters generally act as good leaving groups. Trifluoromethanesulfonate (triflate) derivatives, such as those in , exhibit superior leaving ability, but this compound may occupy an intermediate reactivity niche .

Data Table: Comparative Properties of Methanesulfonate Esters

| Property | Methyl Methanesulfonate (MMS) | Ethyl Methanesulfonate (EMS) | This compound |

|---|---|---|---|

| Molecular Formula | C₂H₆O₃S | C₃H₈O₃S | C₉H₁₂O₄S (assumed) |

| Substituent | Methyl | Ethyl | 3-Ethoxyphenyl |

| Reactivity | High (alkylating agent) | High (alkylating agent) | Moderate (inferred) |

| Toxicity | Mutagenic, cytotoxic | Known mutagen | Not documented |

| Storage Conditions | Cool, ventilated | Avoid moisture, oxidizers | Likely similar to EMS |

| Primary Use | Research, DNA damage studies | Laboratory alkylation | Organic synthesis intermediate |

Research Findings and Mechanistic Insights

- Transcriptional Response Variability : MMS induces a unique p53-dependent gene expression profile (255 genes) compared to etoposide or quercetin, highlighting how substituent chemistry influences biological pathways .

- Safety Protocols : EMS requires stringent controls (e.g., local exhaust ventilation, impermeable gloves) due to its volatility and reactivity. This compound, with reduced volatility, may pose lower inhalation risks but still demand precautions against skin contact .

- Synthetic Utility : Methanesulfonate esters like 2-ethoxyethyl methanesulfonate () demonstrate the versatility of ether-linked esters in nucleophilic substitution reactions, a trait likely shared by 3-ethoxyphenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.